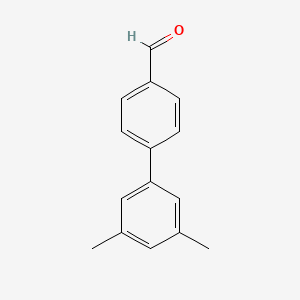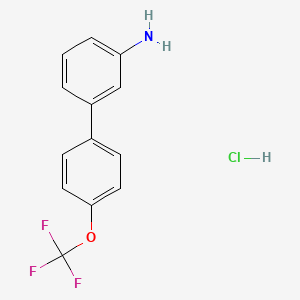
4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride is a chemical compound with the molecular formula C13H11ClF3NO and a molecular weight of 289.68 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology . It is known for its unique structural properties, which make it valuable for studying molecular interactions and developing advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
In industrial settings, the production of 4’-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
4’-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
科学研究应用
4’-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is valuable for investigating molecular interactions and protein-ligand binding studies.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 4’-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For instance, in biological studies, it may bind to proteins or enzymes, altering their activity and providing insights into their function .
相似化合物的比较
Similar Compounds
- 4’-Methoxy-biphenyl-3-ylamine hydrochloride
- 4’-Ethoxy-biphenyl-3-ylamine hydrochloride
- 4’-Chloromethoxy-biphenyl-3-ylamine hydrochloride
Uniqueness
4’-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful for studying the effects of fluorine substitution on molecular interactions and reactivity .
属性
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO.ClH/c14-13(15,16)18-12-6-4-9(5-7-12)10-2-1-3-11(17)8-10;/h1-8H,17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFVVSWSKMVKSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)OC(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375323 |
Source


|
| Record name | 3-[4-(trifluoromethoxy)phenyl]aniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049736-54-0 |
Source


|
| Record name | 3-[4-(trifluoromethoxy)phenyl]aniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
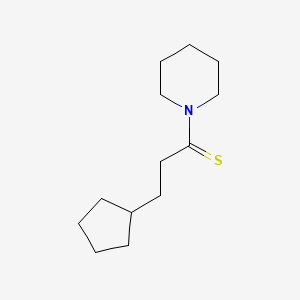
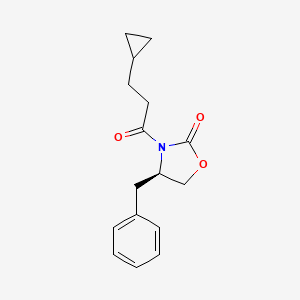
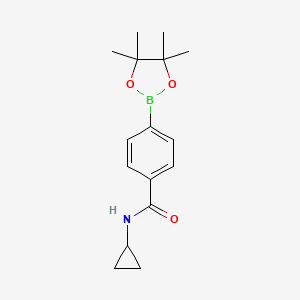
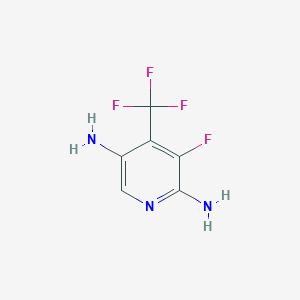
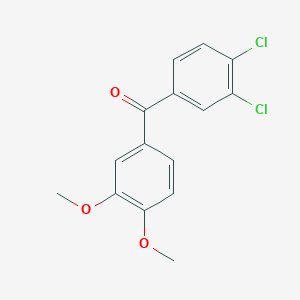
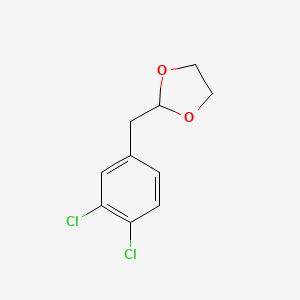
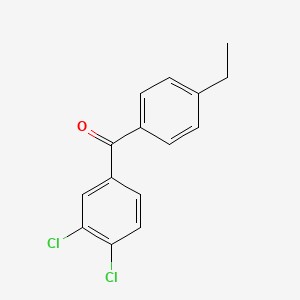
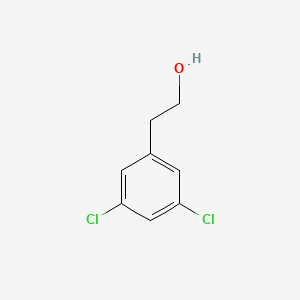
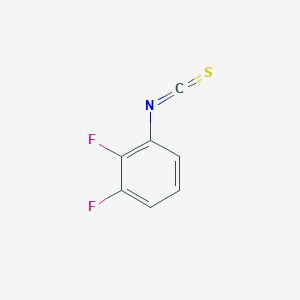
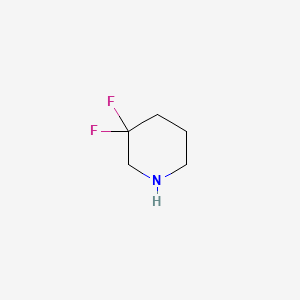
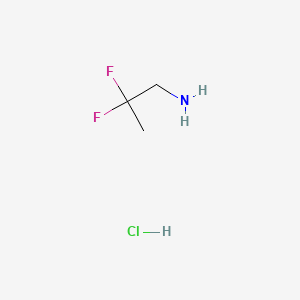
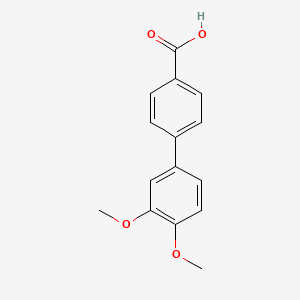
![2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1349936.png)
